molecular formula C9H16ClNO2 B3041723 Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride CAS No. 350015-75-7

Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride

Cat. No. B3041723
CAS RN: 350015-75-7
M. Wt: 205.68 g/mol
InChI Key: HNWWZTQTDPQDDI-IWDMMDDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride” is a complex organic compound. The “cis-(z)” notation indicates that it’s a geometric isomer, where similar groups are on the same side of a double bond . The “8-Amino” suggests the presence of an amino group (NH2) and “cyclooct-4-ene” indicates a cyclic structure with eight carbon atoms and a double bond at the 4th position. The “carboxylic acid” part implies the presence of a carboxyl group (COOH), and “hydrochloride” means it’s a salt formed with hydrochloric acid .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the cyclooctene ring. The “cis-(z)” notation suggests that the molecule has a specific geometric isomerism .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amino and carboxyl groups are both reactive and could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Building Blocks in Foldamer Chemistry Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride is utilized in foldamer chemistry, a subfield of organic chemistry. A study demonstrated that α/β-peptides comprising a similar compound, cis-2-Aminocyclohex-4-enecarboxylic acid, form 11/9-helical conformations both in solution and in crystal states. These findings suggest potential applications in designing novel peptides with unique structural characteristics (Kwon, Kang, Choi, & Choi, 2015).

Synthesis of Derivatives and Intermediates Research has explored the synthesis of various derivatives starting from compounds structurally similar to this compound. For instance, studies on cis-2-aminocyclopent-3-enecarboxylic acid derivatives led to the preparation of various isomers, indicating the potential of such compounds as intermediates in complex synthetic pathways (Benedek et al., 2008).

Molecular Conformation Studies The molecular conformations of similar cyclic amino acids, like 4-Aminomethyl-1-cyclohexanecarboxylic acids, have been extensively studied. These studies contribute to the understanding of the zwitterionic forms and preferred conformations of such compounds in aqueous solutions, which is crucial for their application in medicinal chemistry and protein engineering (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Inhibition Studies in Medicinal Chemistry Some studies have utilized structurally related compounds, like 1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids, to synthesize novel classes of inhibitors, such as angiotensin converting enzyme inhibitors. These studies highlight the potential medicinal applications of cyclic amino acids and their derivatives in drug discovery (Turbanti et al., 1993).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism of action would be how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and storage would be necessary to ensure safety .

properties

IUPAC Name

(1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h1-2,7-8H,3-6,10H2,(H,11,12);1H/b2-1-;/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWWZTQTDPQDDI-IWDMMDDHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1C[C@H]([C@H](CC/C=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride
Reactant of Route 2
Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride
Reactant of Route 3
Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride
Reactant of Route 4
Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride
Reactant of Route 5
Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.